3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
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Overview
Description
This compound is a derivative of chromen-7-yl diethylcarbamate, with a methoxyphenoxy group attached. Chromenes are a class of chemical compounds consisting of a benzene ring fused with a heterocyclic pyran ring . The methoxyphenoxy group suggests the presence of a methoxy group (-OCH3) and a phenoxy group (C6H5O-) attached together .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure and composition of the compound .Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel organic compounds, including derivatives of 4-hydroxy-chromen-2-one, has shown significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, with compounds characterized using advanced instrumental analysis methods (Behrami & Dobroshi, 2019).
- Novel chromen-2-one-pyrimidine coupled derivatives were synthesized and evaluated for their antimicrobial properties, with some showing potent antibacterial and antifungal activities. These compounds also demonstrated non-cytotoxic nature against human cancer cell lines in cytotoxicity tests (Tiwari et al., 2018).
- A study on the condensation of methyl 4-acetylphenylcarbamate with various reagents led to the formation of chromenium salts, indicating the versatility of chromen-2-one derivatives in chemical synthesis (Velikorodov et al., 2010).
Biological and Chemical Activities
- Compounds with a chromen-2-one fragment have been synthesized, showcasing the potential for producing aromatic carbamates derivatives, which are essential for exploring different biological activities (Velikorodov et al., 2014).
- Pyrazole ligands derived from chromones were synthesized and their complexes with platinum(II) and palladium(II) metal ions were studied, highlighting the applicability of chromen-2-one derivatives in developing new ligands for metal complexes (Budzisz et al., 2004).
Photophysical and Electrochemical Properties
- The photochemical rearrangement of methoxyphenols, including those related to chromen-2-one derivatives, was explored under specific conditions, demonstrating the potential for unique chemical transformations (Kakiuchi et al., 1991).
- Electrochemical synthesis methods have been employed to create polythiophenes and polyselenophenes from substituted phenols, illustrating the wide range of polymer synthesis applications for chromen-2-one related compounds (Dian et al., 1986).
Safety And Hazards
properties
IUPAC Name |
[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)29-17-11-12-18-19(13-17)27-14(3)21(20(18)24)28-16-9-7-15(26-4)8-10-16/h7-13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTIJWRPGBLGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate |
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